N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a hydroxyethyl group, and a dimethylfuran carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. This interaction could lead to the inhibition of the target enzymes, thereby modulating their activity .
Biochemical Pathways
cholinergic signaling pathway and the arachidonic acid metabolism pathway . These pathways are involved in various physiological processes, including neurotransmission, inflammation, and immune response .
Pharmacokinetics
The presence of the dihydro-1,4-benzodioxin group could potentially enhance its metabolic stability .
Result of Action
These changes could potentially modulate neurotransmission and inflammatory responses .
Biochemical Analysis
Biochemical Properties
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cholinesterase enzymes, which are essential for the breakdown of acetylcholine in the nervous system . Additionally, it interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions suggest that this compound could be useful in modulating biochemical pathways related to neurotransmission and inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its inhibition of cholinesterase enzymes can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, potentially altering the expression of genes involved in inflammation and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism may lead to the formation of active metabolites that retain biological activity, further influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nervous system and inflammatory tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments within cells, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and improve the efficiency of each step. Large-scale production may also involve continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and furan carboxamides, such as:
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one .
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-9-14(19)12-3-4-15-16(8-12)22-6-5-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHLUDZTPYCJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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